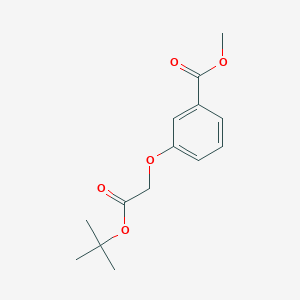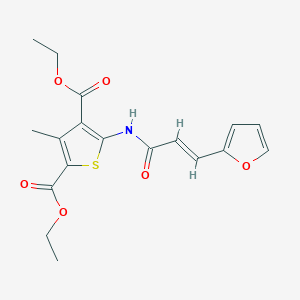
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of piperazine carboxamides and has been developed as a potential treatment for various types of cancer.
Wirkmechanismus
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide acts by inhibiting the activity of XPO1, a protein that is responsible for the nuclear export of various proteins, including tumor suppressor proteins. XPO1 is overexpressed in many types of cancer, and its inhibition has been shown to lead to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models. This compound has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has several advantages as a potential anticancer drug. It has shown potent activity against a variety of cancer types and has minimal toxicity in normal cells. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of this compound is complex and may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its activity in different cancer types and in different stages of cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves the inhibition of XPO1, which leads to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth. While it has several advantages as a potential anticancer drug, further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 4-pyridin-3-ylpiperazine with 2-bromoacetaldehyde diethyl acetal. This intermediate product is then treated with oxalyl chloride and dimethylformamide to obtain the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethanol in the presence of triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors. This compound has been found to inhibit the activity of XPO1, a protein that plays a critical role in the nuclear export of tumor suppressor proteins. By inhibiting XPO1, this compound leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of cancer cell growth.
Eigenschaften
IUPAC Name |
3-oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-11-18(15(21)17-10-13-4-2-8-22-13)6-7-19(14)12-3-1-5-16-9-12/h1,3,5,9,13H,2,4,6-8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBUEQIVBDOADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)
![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)
